molecular formula C22 H22 N8 O8 P S4 . C2 H3 O2 . H2 O B1663062 Ceftaroline fosamil acetate CAS No. 866021-48-9

Ceftaroline fosamil acetate

Cat. No. B1663062
M. Wt: 762.8 g/mol
InChI Key: KRWPPVCZNGQQHZ-IINIBMQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftaroline fosamil is an antibacterial agent used to treat various bacterial infections, such as acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia . It is a cephalosporin antibacterial indicated for the treatment of infections caused by designated susceptible bacteria .


Synthesis Analysis

Ceftaroline fosamil is synthesized from compound formula VI. The process involves adding sodium bicarbonate to a mixture of compound formula VI, methyl alcohol, and water. After stirring at room temperature for 2 hours, the methyl alcohol is evaporated, and the remaining mixture is extracted with dichloromethane. Anhydrous sodium sulphate is added to the organic phase, and after filtration, the filtrate is dried to obtain the yellow solid compound formula VII .


Molecular Structure Analysis

The molecular formula of Ceftaroline fosamil acetate is C24H27N8O11PS4 . It has an average mass of 762.752 Da and a mono-isotopic mass of 762.041992 Da .


Chemical Reactions Analysis

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme. Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .


Physical And Chemical Properties Analysis

Ceftaroline fosamil acetate has a molecular formula of C24H27N8O11PS4 and an average mass of 762.752 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Complicated Skin and Soft Tissue Infections (cSSTIs)

    • Application Summary: Ceftaroline fosamil has been used in the treatment of complicated skin and soft tissue infections (cSSTIs), including those caused by methicillin-resistant Staphylococcus aureus (MRSA) .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: In pivotal phase III studies, intravenous ceftaroline fosamil demonstrated noninferiority to intravenous vancomycin plus aztreonam in patients hospitalized with cSSTIs .
  • Community-Acquired Pneumonia (CAP)

    • Application Summary: Ceftaroline fosamil is used in the treatment of community-acquired pneumonia (CAP). It has shown effectiveness against common pathogens such as S. pneumoniae, S. aureus, Haemophilus influenzae, and Moraxella catarrhalis .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: Ceftaroline fosamil demonstrated noninferiority to intravenous ceftriaxone in patients hospitalized with CAP .
  • Treatment Against MRSA in Refractory Cases

    • Application Summary: Ceftaroline fosamil has been used to treat against MRSA in refractory cases .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: Ceftaroline fosamil has been shown to be safe and well-tolerated among children and adults, including those with MRSA, who are resistant or require an alternative antibiotic to common treatments .
  • Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

    • Application Summary: Ceftaroline fosamil has been approved in the USA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: Ceftaroline fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
  • Community-Acquired Bacterial Pneumonia (CABP)

    • Application Summary: Ceftaroline fosamil is used in the treatment of community-acquired bacterial pneumonia (CABP). It has shown effectiveness against common pathogens such as S. pneumoniae, S. aureus, Haemophilus influenzae and Moraxella catarrhalis .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: Ceftaroline fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
  • Treatment Against MRSA in Refractory Cases

    • Application Summary: Ceftaroline fosamil has been used to treat against MRSA in refractory cases .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: Ceftaroline fosamil has been shown to be safe and well-tolerated among children and adults, including those with MRSA, who are resistant or require an alternative antibiotic to common treatments .
  • Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)

    • Application Summary: Ceftaroline fosamil has been approved in the USA for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: Ceftaroline fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms .
  • Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia

    • Application Summary: Ceftaroline fosamil has been used to treat MRSA bacteremia .
    • Methods of Application: The drug is administered intravenously. The specific dosage and frequency would depend on the severity of the infection and the patient’s overall health .
    • Results: In the case of MRSA bacteremia infections, three different randomized studies in pediatric patients showed effectiveness of ceftaroline. When used in the case of adult populations with MRSA bacteremia, a small trial of 16 patients showed 50% clinical success in patients with acute bacterial skin and skin structure infections versus 63% clinical success in patients with community-acquired bacterial pneumonia .

Future Directions

While randomized controlled trial data in patients with MRSA pneumonia are lacking, studies suggest ceftaroline fosamil is a possible alternative to linezolid and vancomycin . Specific scenarios in which ceftaroline fosamil might be considered include bacteremia and complicating factors such as empyema .

properties

IUPAC Name

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWPPVCZNGQQHZ-IINIBMQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N8O11PS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftaroline fosamil acetate

CAS RN

400827-55-6, 866021-48-9
Record name Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400827-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceftaroline fosamil acetate
Reactant of Route 2
Ceftaroline fosamil acetate
Reactant of Route 3
Ceftaroline fosamil acetate
Reactant of Route 4
Ceftaroline fosamil acetate
Reactant of Route 5
Reactant of Route 5
Ceftaroline fosamil acetate
Reactant of Route 6
Reactant of Route 6
Ceftaroline fosamil acetate

Citations

For This Compound
44
Citations
AM Casapao, ME Steed, DP Levine… - Expert Opinion on …, 2012 - Taylor & Francis
Introduction: Bacterial resistance is increasing on a global basis, making treatment options more limited. The development of new agents to meet this threat is a matter of urgency. …
Number of citations: 15 www.tandfonline.com
I Karpiuk, K Michalska, K Bus, M Kiljan… - Journal of Pharmaceutical …, 2017 - Elsevier
Ceftaroline fosamil, the prodrug of ceftaroline, is an advanced-generation cephalosporin antibacterial agent approved for treatment in the European Union in 2012. The drug is …
Number of citations: 5 www.sciencedirect.com
LK Sharma, N Nyola, S Kant… - Hygeia: Journal for …, 2013 - hygeiajournal.com
Plan: Stability indicating RP-HPLC method for the ceftaroline fosamil acetate. Preface: The developed method is simple, fast and accurate and can be used for routine analysis of Market …
Number of citations: 3 www.hygeiajournal.com
ME Steed, MJ Rybak - Pharmacotherapy: The Journal of …, 2010 - Wiley Online Library
… Ceftaroline fosamil acetate, the inactive prodrug of ceftaroline, is administered by intravenous infusion over 60 minutes. It then rapidly undergoes dephosphorylation in the bloodstream …
EAS Alassadi, EQ Jasim… - Systematic Reviews …, 2020 - search.ebscohost.com
… Four quantities of ceftaroline fosamil acetate, each weighs 600 milligrams were separately dissolved by 20 milliliters of the prepared simulated body fluid. Each of These solutions was …
Number of citations: 9 search.ebscohost.com
F Ali, GN Singh, PL Sahu, R Kumar, MM Trivedi - WJPPS, 2015 - researchgate.net
A simple, sensitive, accurate and precise reverse phase gradient high performance liquid chromatographic (RP-HPLC) method has been developed for the estimation of Ceftaroline …
Number of citations: 2 www.researchgate.net
GG Zhanel, G Sniezek, F Schweizer, S Zelenitsky… - Drugs, 2009 - Springer
Ceftaroline is a broad-spectrum cephalosporin currently under clinical investigation for the treatment of complicated skin and skin-structure infections (cSSSI), including those caused by …
Number of citations: 181 link.springer.com
DL Hughes - Organic Process Research & Development, 2017 - ACS Publications
… NaOAc to give a clear solution, then addition of HOAc and H 2 SO 4 to induce crystallization of ceftaroline fosamil acetate, which was isolated in 57% yield. When the crystallization was …
Number of citations: 15 pubs.acs.org
LD Saravolatz, GE Stein… - Clinical infectious …, 2011 - academic.oup.com
Ceftaroline (PPI 0903, formerly TAK-599), the active metabolite of a N-phosphono prodrug, ceftaroline fosamil, has been approved by the US Food and Drug Administration for the …
Number of citations: 197 academic.oup.com
DJ Maselli, JF Fernandez, CY Whong… - Infection and Drug …, 2012 - Taylor & Francis
… The prodrug ceftaroline fosamil acetate (CFA) and inactivated ceftaroline metabolites displayed … Ceftaroline fosamil acetate is rapidly metabolized by phosphatases, which convert it to …
Number of citations: 21 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.